5-Bromo-3-(difluoromethoxy)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

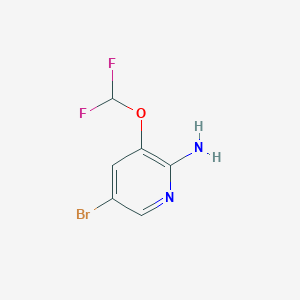

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-3-(difluoromethoxy)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF2N2O/c7-3-1-4(12-6(8)9)5(10)11-2-3/h1-2,6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCDCUDCOXNYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1OC(F)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00915347 | |

| Record name | 5-Bromo-3-(difluoromethoxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00915347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947249-13-0 | |

| Record name | 5-Bromo-3-(difluoromethoxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00915347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-3-(difluoromethoxy)pyridin-2-amine (CAS 947249-13-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine, a key building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a plausible multi-step synthesis, and discusses its significance and applications, particularly in the development of kinase inhibitors. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and synthetic chemistry, offering both theoretical insights and practical methodologies.

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a significant number of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile core for designing biologically active molecules. The strategic incorporation of fluorine atoms or fluorine-containing motifs, such as the difluoromethoxy group (-OCF₂H), has become a cornerstone of modern drug design. The difluoromethoxy group is particularly valuable as it can serve as a bioisostere for hydroxyl or thiol groups, modulate physicochemical properties like lipophilicity and metabolic stability, and enhance binding affinity to target proteins.[2]

This compound (CAS 947249-13-0) has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents. Its utility is highlighted by its role in the development of targeted therapies, especially kinase inhibitors for oncology.[2] The presence of three key functional groups—an amine, a bromine atom, and a difluoromethoxy group—on the pyridine ring provides multiple points for diversification and coupling reactions, making it an exceptionally valuable building block for creating libraries of novel compounds.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 947249-13-0 | |

| Molecular Formula | C₆H₅BrF₂N₂O | |

| Molecular Weight | 239.02 g/mol | |

| Appearance | Solid | |

| Boiling Point | 248.9 ± 35.0 °C (Predicted) | |

| Density | 1.752 g/cm³ (Predicted) | [3] |

| Storage | 2-8°C, under inert gas (nitrogen) | [4] |

Safety Information:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.

-

Pictogram: GHS07 (Harmful)

Synthesis and Purification: A Proposed Multi-Step Pathway

References

An In-depth Technical Guide to the Physical Properties of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine

Introduction

5-Bromo-3-(difluoromethoxy)pyridin-2-amine is a fluorinated pyridine derivative that has garnered significant interest within the pharmaceutical and agrochemical research sectors. Its structural motifs, including the bromine atom, the difluoromethoxy group, and the aminopyridine core, make it a valuable intermediate in the synthesis of complex molecules, particularly kinase inhibitors for targeted cancer therapies and novel pesticides with improved environmental profiles[1]. The strategic placement of these functional groups allows for diverse chemical modifications, such as cross-coupling reactions, enhancing its utility in medicinal chemistry for constructing molecules with high target specificity and potency[1].

This technical guide provides a comprehensive overview of the known physical properties of this compound and outlines detailed, field-proven methodologies for the experimental determination of these properties. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physical characteristics for its effective application in research and development.

Molecular Structure and Core Identifiers

A foundational understanding of a compound begins with its molecular structure and key identifiers. The arrangement of atoms and functional groups dictates its physical and chemical behavior.

Caption: Molecular Structure of this compound.

| Property | Value | Source |

| CAS Number | 947249-13-0 | [2] |

| Molecular Formula | C₆H₅BrF₂N₂O | [2] |

| Molecular Weight | 239.02 g/mol | [2] |

| MDL Number | MFCD12405789 | [2] |

| PubChem CID | 42609056 | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥98% |

Thermal Properties

Thermal properties such as melting and boiling points are critical indicators of a compound's purity and the strength of its intermolecular forces.

| Property | Value | Source |

| Melting Point | Not explicitly available. Requires experimental determination. | |

| Boiling Point | 248.9 ± 35.0 °C at 760 mmHg |

Experimental Protocol: Melting Point Determination

The determination of a sharp melting range is a primary indicator of a compound's purity. The capillary method is a standard and reliable technique for this purpose.

Principle: A small, powdered sample of the solid is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline solids typically exhibit a sharp melting point (a narrow range of 0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. If necessary, gently grind the solid into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.

-

For an accurate measurement, start heating at a rate that allows the temperature to rise steadily. When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Experimental Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility represents the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold standard for this determination.

Principle: An excess amount of the solid compound is agitated in a known volume of solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Apparatus and Reagents:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.

-

A selection of solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, dimethyl sulfoxide, water).

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of a specific solvent.

-

Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25°C).

-

Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound.

-

Analyze the standard solutions and the diluted sample solutions using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.

-

Calculate the solubility based on the concentration of the saturated solution and the dilution factor.

-

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound. While specific spectra for this compound are not publicly available, this section outlines the expected spectral features based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the proton of the difluoromethoxy group. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and difluoromethoxy groups and the electron-donating effect of the amine group. The amine protons will likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon attached to the bromine will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

N-H stretching: For the primary amine (NH₂), two bands are expected in the region of 3300-3500 cm⁻¹.

-

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

-

C=C and C=N stretching: Aromatic ring vibrations typically appear in the 1400-1600 cm⁻¹ region.

-

C-O stretching: The ether linkage of the difluoromethoxy group will show a strong absorption band.

-

C-F stretching: Strong absorptions corresponding to the C-F bonds are expected in the 1000-1200 cm⁻¹ region.

-

C-Br stretching: This absorption typically appears in the fingerprint region at lower wavenumbers.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage temperatures are between 2-8°C[1].

Conclusion

This compound is a key building block in modern chemical synthesis. While some of its physical properties are documented, a complete experimental characterization is essential for its optimal use. This guide has provided the known physical data and detailed, robust protocols for the determination of its melting point and solubility. Furthermore, it has outlined the expected spectroscopic features that will aid in its structural confirmation and quality control. By following these methodologies, researchers can ensure the reliable and effective application of this versatile compound in their scientific endeavors.

References

The Strategic Role of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Building Block in Medicinal Chemistry

5-Bromo-3-(difluoromethoxy)pyridin-2-amine has emerged as a crucial intermediate in the synthesis of contemporary pharmaceutical agents, particularly in the realm of targeted therapies.[1][2] Its unique structural features, combining a reactive brominated pyridine core with a strategically positioned difluoromethoxy group, make it an invaluable scaffold for the development of highly selective and potent kinase inhibitors.[2] This guide provides an in-depth analysis of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the design of next-generation therapeutics for oncology and inflammatory diseases. The strategic incorporation of the difluoromethoxy moiety offers distinct advantages in modulating the physicochemical and pharmacokinetic properties of drug candidates, a topic that will be explored in detail.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development.

| Property | Value | Source |

| CAS Number | 947249-13-0 | [3] |

| Molecular Formula | C₆H₅BrF₂N₂O | [2][3] |

| Molecular Weight | 239.02 g/mol | [2][3] |

| Physical Form | Solid | |

| Boiling Point | 248.9 ± 35.0 °C at 760 mmHg | |

| Storage Temperature | 2-8°C, protect from light | [2] |

| Purity | ≥98% | [2] |

Safety Information:

This compound is classified as harmful and requires careful handling in a laboratory setting.

-

GHS Pictogram: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.

The Difluoromethoxy Group: A Key to Enhanced Drug Properties

The difluoromethoxy (-OCHF₂) group is not merely a placeholder; it is a carefully chosen functional group that imparts significant advantages to a drug molecule. Its properties are often a strategic compromise between the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.

-

Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group significantly enhance metabolic stability by blocking common sites of oxidative metabolism, such as O-demethylation. This can lead to an increased in vivo half-life of the drug candidate.

-

Lipophilicity and Permeability: The -OCHF₂ group increases lipophilicity compared to a hydroxyl or methoxy group. This can improve a molecule's ability to cross cell membranes, a critical factor for oral bioavailability and reaching intracellular targets.

-

pKa Modulation: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby basic groups, such as the pyridine nitrogen. This fine-tuning of basicity can be crucial for optimizing a drug's solubility, target engagement, and overall pharmacokinetic profile at physiological pH.

-

Hydrogen Bonding Capacity: Unlike the trifluoromethoxy group, the difluoromethoxy group retains a hydrogen atom that can act as a weak hydrogen bond donor. This can lead to additional favorable interactions with the target protein, potentially increasing binding affinity and selectivity.

Synthesis and Reactivity

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Bromo-3-hydroxypyridin-2-amine

-

To a stirred solution of 3-hydroxypyridin-2-amine (1.0 eq) in acetonitrile, cool the mixture to 0 °C.

-

Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-bromo-3-hydroxypyridin-2-amine.

Step 2: Synthesis of this compound

-

To a solution of 5-bromo-3-hydroxypyridin-2-amine (1.0 eq) in N,N-dimethylformamide (DMF), add sodium 2-chloro-2,2-difluoroacetate (2.0-3.0 eq) and a suitable base such as potassium carbonate (2.0-3.0 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield this compound.

Note: This is a proposed protocol and would require optimization and validation in a laboratory setting.

Spectroscopic Characterization

While detailed, publicly available experimental spectra for this compound are scarce, the expected spectroscopic features can be predicted based on its structure. Researchers synthesizing or using this compound should perform full spectroscopic analysis to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a broad singlet for the amine (-NH₂) protons, and a characteristic triplet for the proton of the difluoromethoxy group (-OCHF₂) due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the fluorine atoms.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (239.02 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom.

Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors

This compound is a valuable building block for the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy and are increasingly used for inflammatory and autoimmune diseases.[1][2] The 2-aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors, forming crucial hydrogen bonds with the kinase's hinge region. The bromo-substituent provides a convenient handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) and optimize the inhibitor's potency and selectivity.

Role in JAK Inhibitor Synthesis

The Janus kinase (JAK) family of enzymes plays a critical role in the signaling pathways of numerous cytokines and growth factors that are pivotal in hematopoiesis and immune function. Dysregulation of the JAK-STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. Therefore, JAK inhibitors have emerged as an important class of therapeutic agents.

The this compound scaffold is particularly well-suited for the synthesis of JAK inhibitors. The 2-aminopyridine core can interact with the hinge region of the JAK kinase domain, while the brominated position allows for coupling to other heterocyclic systems, a common feature in many potent JAK inhibitors.

Illustrative Synthetic Application: Towards JAK Inhibitors

Caption: General scheme for the application of this compound in the synthesis of JAK inhibitors via Suzuki coupling.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its strategic design, incorporating a reactive bromine handle and a property-enhancing difluoromethoxy group on a proven kinase-binding scaffold, makes it a sought-after intermediate for the synthesis of targeted therapeutics. A thorough understanding of its chemical properties, reactivity, and the strategic advantages conferred by the difluoromethoxy group is essential for its effective application in the development of next-generation kinase inhibitors with improved efficacy and pharmacokinetic profiles.

References

An In-depth Technical Guide to 5-Bromo-3-(difluoromethoxy)pyridin-2-amine: A Key Building Block for Kinase Inhibitor Discovery

This guide provides a comprehensive technical overview of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine, a pivotal intermediate for researchers, medicinal chemists, and drug development professionals. Its unique structural features make it a valuable building block in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. This document delves into its chemical properties, synthesis, analytical characterization, and strategic applications, offering field-proven insights into its utilization.

Introduction: The Strategic Value of a Fluorinated Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and engage in various non-covalent interactions makes it a cornerstone of modern drug design. The strategic functionalization of this core structure is paramount for modulating potency, selectivity, and pharmacokinetic properties.

This compound emerges as a particularly valuable building block due to a confluence of three critical structural motifs:

-

The 2-Aminopyridine Moiety: This feature is a well-established "hinge-binder" in kinase inhibitors. The amino group and the adjacent ring nitrogen can form crucial bidentate hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding site of many kinases.

-

The 5-Bromo Position: The bromine atom serves as a versatile synthetic handle. It is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of diverse aryl, heteroaryl, or substituted amino groups to explore structure-activity relationships (SAR) and optimize ligand binding in the solvent-exposed region of the kinase active site.

-

The 3-Difluoromethoxy Group: The introduction of fluorine is a widely employed strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve membrane permeability. The difluoromethoxy (-OCHF₂) group, in particular, acts as a lipophilic hydrogen bond donor and can significantly alter the electronic properties of the pyridine ring, influencing its reactivity and binding interactions.

This unique combination of functionalities makes this compound a high-value intermediate for constructing complex molecular architectures targeting a wide range of protein kinases implicated in oncology, immunology, and other disease areas.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis and for ensuring the quality of subsequent products.

Core Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrF₂N₂O | [1] |

| Molecular Weight | 239.02 g/mol | [1] |

| CAS Number | 947249-13-0 | [1] |

| Appearance | Solid | |

| Boiling Point | 248.9 ± 35.0 °C (at 760 mmHg) | |

| Purity | ≥98% (typical) | [1] |

| Storage | 2-8°C, protect from light, under inert atmosphere | [1][2] |

Analytical Characterization

While experimentally determined spectroscopic data is not widely published in peer-reviewed literature, predicted data provides a useful reference for characterization. The following table outlines the expected analytical characteristics. Researchers should always confirm the identity and purity of the material using standard analytical techniques.

| Analytical Technique | Predicted Data | Source |

| Mass Spectrometry | [M+H]⁺: 238.9628 | [3] |

| [M+Na]⁺: 260.9447 | [3] | |

| Monoisotopic Mass: 237.9549 Da | [3] | |

| ¹H NMR | Data not publicly available | - |

| ¹³C NMR | Data not publicly available | - |

Note on Spectroscopic Data: The lack of publicly available, experimentally-derived NMR spectra is a notable information gap. It is standard practice and a critical quality control step for researchers to acquire ¹H NMR, ¹³C NMR, and mass spectrometry data to verify the structure and purity of the starting material before its use in a synthetic sequence.

Synthesis and Reactivity

The true synthetic utility of this molecule lies in its subsequent reactions. The presence of the bromine atom at the 5-position makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The following protocol, adapted from a well-established procedure for a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, serves as a robust starting point for coupling this compound with various aryl- or heteroarylboronic acids.[4]

Reaction Scheme:

A representative Suzuki-Miyaura coupling workflow.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous 1,4-Dioxane

-

Degassed Water

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the vessel.

-

Inerting the Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure the exclusion of oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of dioxane and 1 mL of water). The solvent should be thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

-

Reaction: Stir the reaction mixture vigorously and heat to 85-95 °C. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-18 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 5-aryl-3-(difluoromethoxy)pyridin-2-amine.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The choice of ligand can be critical, and for challenging couplings, more advanced phosphine ligands may be required.

-

Base: An inorganic base like K₃PO₄ is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.

-

Solvent System: The dioxane/water system is widely used as it effectively dissolves both the organic and inorganic reagents. Degassing is critical to prevent oxidation of the Pd(0) catalyst.

Applications in Drug Discovery and Development

The primary application of this compound is as a high-value intermediate in the synthesis of kinase inhibitors. The resulting 5-aryl-substituted 2-aminopyridine scaffold is a validated pharmacophore for targeting the ATP-binding site of numerous kinases.

Binding model of a kinase inhibitor derived from the title compound.

As illustrated, the 2-aminopyridine core anchors the molecule to the kinase hinge. The difluoromethoxy group can form favorable interactions with residues near the gatekeeper position, while the R-group, introduced via Suzuki coupling at the 5-position, can be tailored to occupy the solvent-exposed region, providing opportunities to enhance potency and selectivity.

A notable example of a kinase inhibitor featuring a similar difluoromethyl-pyridin-amine core is PQR530 , a potent and brain-penetrable dual inhibitor of PI3K and mTOR kinases.[5] While not a direct derivative, the clinical development of molecules like PQR530 underscores the therapeutic potential of this scaffold, validating the strategic importance of building blocks like this compound in the discovery of next-generation targeted therapies.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, protected from light.[1]

Conclusion

This compound stands out as a sophisticated and highly versatile building block for drug discovery. The strategic placement of a hinge-binding aminopyridine, a synthetically tractable bromo handle, and a modulating difluoromethoxy group provides medicinal chemists with a powerful tool to accelerate the development of novel kinase inhibitors. Its application, grounded in established principles of medicinal chemistry and enabled by robust synthetic methodologies like palladium-catalyzed cross-coupling, positions it as a key intermediate in the pursuit of targeted therapies for a host of human diseases.

References

- 1. This compound [myskinrecipes.com]

- 2. 947249-13-0|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - 5-bromo-3-(difluoromethyl)pyridin-2-amine (C6H5BrF2N2) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. Collection - (S)â4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase - Journal of Medicinal Chemistry - Figshare [figshare.com]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine

Abstract

5-Bromo-3-(difluoromethoxy)pyridin-2-amine is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors for targeted therapies. Its unique substitution pattern, featuring a versatile bromine atom for cross-coupling, a hydrogen-bond-donating amine, and a metabolically robust difluoromethoxy group, makes it a highly valuable scaffold. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, focusing on logical pathway design, detailed experimental protocols, and the scientific rationale behind procedural choices. We will explore two primary routes to the crucial intermediate, 2-amino-5-bromo-3-hydroxypyridine, and detail the subsequent O-difluoromethylation step to yield the final product.

Strategic Overview: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound (I), identifies the difluoromethoxy group as the most complex functionality to install. This group is typically introduced by the O-difluoromethylation of a corresponding hydroxyl precursor. This disconnection immediately points to 2-amino-5-bromo-3-hydroxypyridine (II) as the penultimate and most critical intermediate. The synthesis of this intermediate is therefore the first major strategic goal. Intermediate II can, in turn, be disconnected through two primary pathways: either by selective bromination of 2-amino-3-hydroxypyridine (III) or by selective hydroxylation of a di-halogenated precursor like 2-amino-3,5-dibromopyridine (IV).

Caption: Retrosynthetic analysis of the target compound.

Synthesis of Key Intermediate: 2-Amino-5-bromo-3-hydroxypyridine (II)

The efficient construction of the 2-amino-5-bromo-3-hydroxypyridine core is paramount. Two field-proven routes are presented below, each with distinct advantages.

Route A: Modern Approach via Photocatalytic Bromination

This contemporary route begins with the readily available 2-amino-3-hydroxypyridine and proceeds through a protected intermediate, allowing for highly selective bromination.[1]

Workflow Overview:

-

Protection/Ring-Closure: 2-amino-3-hydroxypyridine is cyclized to form 3H-oxazolo[4,5-b]pyridin-2-one. This step protects both the amine and hydroxyl groups, deactivates the ring slightly, and directs bromination to the desired position.

-

Selective Bromination: The oxazolone intermediate is brominated. Modern methods may employ photocatalysis for milder conditions, though traditional reagents like N-bromosuccinimide (NBS) are also effective.[2][3]

-

Hydrolysis/Deprotection: The bromo-oxazolone is hydrolyzed under basic conditions to reveal the amino and hydroxyl groups, yielding the target intermediate.

Caption: Workflow for the synthesis of the key intermediate via Route A.

Experimental Protocol (Route A):

-

Step 1: Synthesis of 3H-oxazolo[4,5-b]pyridin-2-one.

-

Dissolve 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous THF.

-

Add N,N'-Carbonyldiimidazole (CDI) (1.5 eq) and stir at room temperature for 1.5 hours until the solution is clear.[1]

-

Cool the mixture in an ice bath and add triphosgene (BTC) (0.6 eq) in portions.

-

Heat the reaction to reflux for 1 hour.

-

After cooling, filter the reaction mixture, wash the solid with water, and dry to yield the product, which can often be used without further purification.[1]

-

-

Step 2: Synthesis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one.

-

Dissolve 3H-oxazolo[4,5-b]pyridin-2-one (1.0 eq) in a suitable solvent such as a mixture of acetonitrile and acetic acid.[3]

-

Add N-bromosuccinimide (NBS) (1.2 eq) in portions at room temperature.

-

Stir the mixture for 14-24 hours.[2][3] Monitor reaction completion by TLC or LC-MS.

-

Upon completion, quench the reaction (e.g., with sodium thiosulfate solution) and remove the solvent under reduced pressure.

-

Extract the product with an organic solvent (e.g., ether or ethyl acetate), wash, dry, and concentrate to yield the crude product, which can be recrystallized for purification.[3]

-

-

Step 3: Synthesis of 2-amino-5-bromo-3-hydroxypyridine (II).

-

Add 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one (1.0 eq) to a 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for approximately 14 hours, monitoring by TLC.[1]

-

Cool the reaction to room temperature and carefully adjust the pH to 6-7 using dilute hydrochloric acid.

-

Extract the product multiple times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude solid product.[1] Purification can be achieved by column chromatography.

-

Route B: Classical Approach via Nucleophilic Substitution

This route utilizes a di-halogenated pyridine and relies on the differential reactivity of the halogen atoms to achieve a selective substitution.

Workflow Overview: This is a one-step conversion where 2-amino-3,5-dibromopyridine is heated with a strong base in the presence of a copper catalyst. The bromine at the 3-position is preferentially substituted by a hydroxyl group.

Experimental Protocol (Route B):

-

Charge a high-pressure autoclave with 2-amino-3,5-dibromopyridine (1.0 eq), potassium hydroxide (approx. 8-10 eq), copper powder (catalytic amount), and water.[4][5]

-

Seal the autoclave, purge with nitrogen, and heat to 170°C with stirring for 10 hours.[4]

-

After cooling, carefully neutralize the dark solution with concentrated hydrochloric acid.

-

Saturate the solution with sodium chloride and perform a hot extraction with an ethyl acetate/THF mixture (e.g., 9:1).[4]

-

Combine the organic extracts, dry over sodium sulfate, filter, and evaporate the solvent.

-

The residue is purified by silica gel chromatography to yield 2-amino-5-bromo-3-hydroxypyridine.[4]

Comparison of Routes

| Parameter | Route A (Modern) | Route B (Classical) |

| Starting Material | 2-Amino-3-hydroxypyridine | 2-Amino-3,5-dibromopyridine |

| Number of Steps | 3 | 1 |

| Reagents & Conditions | Milder, uses CDI, NBS, NaOH.[1] | Harsh, requires high temp/pressure, KOH, Cu catalyst.[4][5] |

| Selectivity | High, directed by protecting group. | Relies on inherent differential reactivity. |

| Yield | Generally high reported yields (e.g., >80% over 3 steps).[1] | Moderate reported yields (e.g., ~46%).[4] |

| Advantages | High purity, scalable, avoids harsh conditions. | Fewer steps. |

| Disadvantages | More steps, requires intermediate isolation. | High pressure/temperature, potential side products. |

Final Step: O-Difluoromethylation

The conversion of the hydroxyl group on the electron-rich pyridine ring to a difluoromethoxy ether is the final and key transformation. This is achieved by reacting the phenolate of intermediate II with a source of difluorocarbene (:CF₂).[6][7]

Mechanism Insight: The reaction proceeds by first deprotonating the hydroxyl group of intermediate II with a base to form a nucleophilic pyridinolate anion. A difluorocarbene precursor, such as sodium chlorodifluoroacetate, is then heated to induce decarboxylation, generating the highly electrophilic difluorocarbene intermediate.[7] The pyridinolate anion attacks the carbene, and subsequent protonation during workup yields the desired aryl difluoromethyl ether.[6]

Caption: Reaction scheme for the final O-difluoromethylation.

Experimental Protocol (General Procedure):

This protocol is based on established methods for the O-difluoromethylation of phenols and related heterocycles.[6][8]

-

To a flask equipped with a reflux condenser, add 2-amino-5-bromo-3-hydroxypyridine (II) (1.0 eq), a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq), and a polar aprotic solvent like DMF.[8]

-

Add sodium chlorodifluoroacetate (2.5-3.0 eq) to the mixture.[6][8]

-

Heat the reaction mixture to 95-120°C under a nitrogen atmosphere. The thermal decarboxylation of the acetate salt generates the difluorocarbene in situ.

-

Maintain the temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench by adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford pure this compound.

Conclusion

The synthesis of this compound is a multi-step process hinging on the successful preparation and subsequent difluoromethylation of the key intermediate, 2-amino-5-bromo-3-hydroxypyridine. While classical methods exist, modern synthetic routes employing protective group strategies offer superior selectivity, milder conditions, and higher overall yields, making them more suitable for scale-up and application in drug development programs. The final O-difluoromethylation, utilizing thermally generated difluorocarbene, provides an effective means to install the crucial difluoromethoxy moiety, completing the synthesis of this valuable pharmaceutical building block.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google Patents [patents.google.com]

- 3. 6-BROMO-3H-OXAZOLO[4,5-B]PYRIDIN-2-ONE | 21594-52-5 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Bromo-3-(difluoromethoxy)pyridin-2-amine: A Key Intermediate in Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Pyridine Scaffolds in Modern Drug Discovery

The pyridine ring, a foundational heterocyclic scaffold, is a recurring motif in a significant portion of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a privileged structure in medicinal chemistry. The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Within this context, 5-Bromo-3-(difluoromethoxy)pyridin-2-amine has emerged as a crucial building block, particularly in the development of targeted therapies such as kinase inhibitors. The introduction of a difluoromethoxy group offers a unique combination of lipophilicity and metabolic stability, while the bromo and amino functionalities provide versatile handles for further chemical elaboration.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry and drug design.

| Property | Value | Source |

| CAS Number | 947249-13-0 | [1] |

| Molecular Formula | C₆H₅BrF₂N₂O | [1] |

| Molecular Weight | 239.02 g/mol | [1] |

| Physical Form | Solid | [2] |

| Boiling Point | 248.9 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.752 g/cm³ | [3] |

| Storage Temperature | 2-8°C, protect from light | [1][2] |

| InChI Key | KSCDCUDCOXNYJD-UHFFFAOYSA-N | [2] |

| SMILES | C1=C(C=NC(=C1OC(F)F)N)Br | [3] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. While specific, detailed protocols are often proprietary and found within patent literature, a general synthetic strategy can be outlined based on established chemical transformations. The key steps typically involve the introduction of the bromo, amino, and difluoromethoxy groups onto the pyridine ring.

A plausible synthetic route, as alluded to in patent literature such as WO2014/111496 and WO2009/016460, likely begins with a pre-functionalized pyridine derivative. The introduction of the difluoromethoxy group is a critical transformation. This is often achieved by reacting a hydroxyl-substituted pyridine precursor with a difluoromethylating agent, such as chlorodifluoromethane (Freon-22) or sodium chlorodifluoroacetate, under basic conditions. The bromination and amination steps can be performed in various orders depending on the starting material and the desired overall synthetic strategy.

Experimental Protocol: A Generalized Synthetic Approach

The following represents a generalized, illustrative protocol and should be optimized for specific laboratory conditions.

Step 1: Difluoromethoxylation of a Hydroxypyridine Precursor

-

To a solution of the appropriate 3-hydroxypyridine precursor in a suitable polar aprotic solvent (e.g., DMF, DMSO), add a base (e.g., potassium carbonate, sodium hydride).

-

Introduce the difluoromethylating agent (e.g., by bubbling chlorodifluoromethane gas or adding sodium chlorodifluoroacetate).

-

Heat the reaction mixture to the appropriate temperature and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the resulting 3-(difluoromethoxy)pyridine derivative by column chromatography.

Step 2: Bromination

-

Dissolve the 3-(difluoromethoxy)pyridin-2-amine intermediate in a suitable solvent (e.g., acetic acid, dichloromethane).

-

Add a brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) portion-wise at a controlled temperature.

-

Stir the reaction mixture until the starting material is consumed.

-

Work up the reaction by neutralizing the acid and extracting the product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Step 3: Amination (if starting from a different precursor)

-

If the synthesis starts from a precursor without the 2-amino group, this functionality can be introduced via various methods, such as nucleophilic aromatic substitution (SNA) on a suitable 2-halopyridine derivative or through a Chichibabin reaction.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and quality control of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a characteristic triplet for the proton of the difluoromethoxy group due to coupling with the two fluorine atoms. The chemical shifts and coupling constants provide valuable information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the fluorine atoms.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring, C-O and C-F stretching of the difluoromethoxy group, and C-Br stretching.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound serves as a pivotal intermediate in the synthesis of a variety of kinase inhibitors.[1] The bromo and amino groups are key functionalities that allow for further molecular elaboration through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures that can potently and selectively inhibit specific kinases.

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By targeting specific kinases, it is possible to develop highly effective and targeted therapies with fewer side effects than traditional chemotherapy. The unique electronic and steric properties imparted by the difluoromethoxy group in this compound can contribute to enhanced binding affinity and selectivity of the final drug molecule for its target kinase.

While specific drug candidates derived from this intermediate are often disclosed in patent literature, the general scheme involves using the amino group for amide bond formation or as a nucleophile, and the bromo group for carbon-carbon or carbon-heteroatom bond formation to build out the rest of the inhibitor molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following GHS hazard statements are associated with this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its unique combination of functional groups and the presence of the difluoromethoxy moiety make it an ideal starting material for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. A thorough understanding of its synthesis, properties, and applications is essential for researchers and scientists working at the forefront of drug discovery and development.

References

An In-depth Technical Guide to 5-Bromo-3-(difluoromethoxy)pyridin-2-amine: A Key Intermediate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-3-(difluoromethoxy)pyridin-2-amine is a strategically important heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern, featuring a bromine atom for facile cross-coupling reactions, an amino group for amide bond formation or as a hydrogen bond donor, and a difluoromethoxy group to modulate physicochemical properties, makes it a highly valuable intermediate in the synthesis of targeted therapeutics. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, and its critical application in the development of kinase inhibitors for diseases such as cancer.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a synthetic intermediate are paramount for its effective use in drug discovery and development.

IUPAC Name and Structural Information

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 947249-13-0[1][2][3] |

| Molecular Formula | C₆H₅BrF₂N₂O[1][2][3] |

| Molecular Weight | 239.02 g/mol [1][2][3] |

| Canonical SMILES | C1=C(C=NC(=C1OC(F)F)N)Br |

| InChIKey | KSCDCUDCOXNYJD-UHFFFAOYSA-N[3] |

Physicochemical Characteristics

The physicochemical properties of this compound are crucial for its handling, reaction setup, and purification. The difluoromethoxy group, in particular, can influence solubility, lipophilicity, and metabolic stability of the final drug molecule.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | [3] |

| Boiling Point | 248.9 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.752 g/cm³ | [2] |

| Storage | 2-8°C, protect from light | [1] |

Note: A precise melting point and quantitative solubility data in various organic solvents are not consistently reported in publicly available literature and would require experimental determination.

Synthesis and Purification

The synthesis of this compound requires a multi-step approach, leveraging modern synthetic methodologies to introduce the desired functionalities onto the pyridine core. While specific, detailed protocols are often proprietary, a general and plausible synthetic route can be constructed based on related literature and patent precedents.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the late-stage introduction of the difluoromethoxy group onto a pre-functionalized pyridine ring, followed by amination.

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: A Plausible Synthetic Route

This protocol is a representative synthesis based on established chemical transformations for similar heterocyclic compounds.

Step 1: Diazotization and Hydrolysis of 3-Amino-5-bromopyridine

-

Dissolution: Dissolve 3-amino-5-bromopyridine in an aqueous solution of a strong acid (e.g., sulfuric acid) at a low temperature (0-5 °C).

-

Diazotization: Add a solution of sodium nitrite in water dropwise to the reaction mixture, maintaining the low temperature.

-

Hydrolysis: Gently heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl derivative, 5-bromo-3-hydroxypyridin-2-ol.

-

Work-up and Isolation: Neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify by column chromatography.

Step 2: Difluoromethylation of 5-Bromo-3-hydroxypyridin-2-ol

-

Alkylation: In a suitable aprotic solvent (e.g., DMF), deprotonate the hydroxyl group of 5-bromo-3-hydroxypyridin-2-ol with a strong base (e.g., sodium hydride).

-

Reaction with Difluoromethylating Agent: Introduce a difluoromethylating agent, such as chlorodifluoromethane gas or a related reagent, into the reaction mixture under controlled temperature and pressure.

-

Work-up and Purification: Quench the reaction and extract the product. Purify by column chromatography to obtain 5-bromo-3-(difluoromethoxy)pyridin-2-ol.

Step 3: Chlorination of the Pyridin-2-ol

-

Chlorination: Treat 5-bromo-3-(difluoromethoxy)pyridin-2-ol with a chlorinating agent like phosphorus oxychloride (POCl₃), often with gentle heating.

-

Work-up: Carefully quench the reaction mixture with ice-water and neutralize. Extract the product, 2-chloro-5-bromo-3-(difluoromethoxy)pyridine, with an organic solvent.

Step 4: Amination of 2-Chloro-5-bromo-3-(difluoromethoxy)pyridine

-

Ammonolysis: Heat the 2-chloro derivative in a sealed vessel with a solution of ammonia in a suitable solvent (e.g., methanol or dioxane).

-

Purification: After the reaction is complete, remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final product, this compound.

Caption: A plausible synthetic workflow for this compound.

Application in Kinase Inhibitor Synthesis

The primary and most significant application of this compound is as a key intermediate in the synthesis of kinase inhibitors for targeted cancer therapy.[1][2] The 2-aminopyridine moiety is a well-established pharmacophore that can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.

Role in Drug Design and Structure-Activity Relationship (SAR) Studies

-

Hinge Binding: The amino group at the 2-position and the pyridine nitrogen act as hydrogen bond donors and acceptors, respectively, anchoring the inhibitor to the kinase's hinge region.

-

Modulation of Physicochemical Properties: The difluoromethoxy group at the 3-position is a bioisostere for other groups like a methoxy or hydroxyl group. It can improve metabolic stability, enhance membrane permeability, and modulate the pKa of the molecule, all of which are critical for drug-like properties.

-

Vector for Further Functionalization: The bromine atom at the 5-position is a key reactive handle for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the exploration of the solvent-exposed region of the kinase active site, which is crucial for optimizing potency and selectivity.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and agrochemical research, the synthesis of novel molecules is a daily pursuit. Among the vast array of building blocks available, halogenated pyridines, such as 5-Bromo-3-(difluoromethoxy)pyridin-2-amine, have emerged as critical intermediates. Their utility in developing kinase inhibitors for targeted cancer therapies and in the design of new pesticides underscores their importance.[1] This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Compound Profile and Hazard Identification

This compound is a solid organic compound with the chemical formula C₆H₅BrF₂N₂O and a molecular weight of 239.02 g/mol .[1][2] Its structure, featuring a brominated pyridine ring with a difluoromethoxy and an amine group, makes it a versatile reagent for cross-coupling reactions in medicinal chemistry.[1] However, these same reactive functionalities necessitate a thorough understanding of its potential hazards.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 947249-13-0 | [2] |

| Molecular Formula | C₆H₅BrF₂N₂O | [1][2] |

| Molecular Weight | 239.02 g/mol | [1][2] |

| Physical Form | Solid | |

| Boiling Point | 248.9 ± 35.0 °C at 760 mmHg | |

| Purity | ≥98% |

Based on available safety information, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The presence of the GHS07 pictogram, an exclamation mark, signals these health hazards.

Exposure Controls and Personal Protection

A proactive approach to safety is paramount when handling this compound. This involves a combination of engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[3][4][5] Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this chemical.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[3][5]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential. Given the nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[6]

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

Additional Protection: For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron and arm sleeves should be considered.[5]

-

-

Respiratory Protection: If working outside of a fume hood or if there is a potential for aerosolization, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[3]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to prevent accidents and maintain the stability of this compound.

Handling

-

Avoid all personal contact, including inhalation of dust or vapors.[7]

-

Wash hands thoroughly with soap and water after handling.[6][7]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3][7]

-

Use spark-proof tools and explosion-proof equipment where necessary, as fine dust from organic solids can form explosive mixtures with air.

-

Avoid dust formation during handling.[4]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][4][6]

-

The recommended storage temperature is between 2-8°C.[1]

-

Protect from light.

-

Keep away from incompatible materials such as strong oxidizing agents.[4]

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4][6]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][6]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3][6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards Arising from the Chemical: During a fire, hazardous combustion products may be formed, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[4][6]

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as outlined in Section 2. Avoid breathing dust and contact with the substance.[6][7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Methods for Cleaning Up: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[4]

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.[3][4]

Visualizing Safety: Workflow for Handling this compound

To further clarify the necessary precautions, the following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

References

A Comprehensive Technical Guide to 5-Bromo-3-(difluoromethoxy)pyridin-2-amine for Advanced Research Applications

This guide provides an in-depth analysis of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine, a pivotal intermediate in contemporary drug discovery and agrochemical research. Designed for researchers, medicinal chemists, and professionals in drug development, this document transcends a standard Material Safety Data Sheet (MSDS) by offering a detailed examination of its chemical properties, reactivity, and safe handling protocols, grounded in established scientific principles and practical, field-tested insights.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound has emerged as a valuable scaffold in the synthesis of complex organic molecules. Its utility is primarily centered on its application as a key intermediate in the development of kinase inhibitors for targeted cancer therapies.[1] The unique arrangement of a bromine atom, a difluoromethoxy group, and an amine on the pyridine ring provides multiple reactive sites for strategic chemical modifications, particularly through cross-coupling reactions.[1] This structural complexity allows for the fine-tuning of molecular properties to enhance binding affinity and selectivity for specific enzyme active sites.[1]

Physicochemical and Safety Data Overview

A thorough understanding of the fundamental properties and hazards of a chemical is the cornerstone of its safe and effective use in a laboratory setting.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 947249-13-0 | --INVALID-LINK-- |

| Molecular Formula | C₆H₅BrF₂N₂O | --INVALID-LINK-- |

| Molecular Weight | 239.02 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | Sigma-Aldrich |

| Storage Temperature | 2-8°C, Protect from light | --INVALID-LINK-- |

GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The GHS pictogram associated with this compound is the Exclamation Mark (GHS07), indicating that it can be an irritant, skin sensitizer, and is acutely toxic (harmful).

Toxicological Profile and Risk Assessment: An Evidence-Based Approach

While specific toxicological studies on this compound are not extensively available in the public domain, a robust risk assessment can be formulated by examining the hazards of its structural components: a brominated pyridine, an aromatic amine, and a difluoromethoxy group.

The aromatic amine moiety suggests a potential for skin absorption and sensitization. The brominated pyridine core contributes to its reactivity and potential for environmental persistence. The difluoromethoxy group , a common feature in modern pharmaceuticals, is generally considered to enhance metabolic stability. However, the metabolism of fluorinated compounds can sometimes lead to the release of fluoride ions, which have their own toxicological profile.

Given the GHS classifications, it is imperative to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure via ingestion, skin contact, and inhalation.

Experimental Protocols and Handling: A Self-Validating System

The following protocols are designed to ensure the safe and effective handling of this compound in a research laboratory setting. These procedures are grounded in the principles of the Occupational Safety and Health Administration (OSHA) guidelines for chemical hygiene.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

References

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the versatile chemical intermediate, 5-Bromo-3-(difluoromethoxy)pyridin-2-amine (CAS No. 947249-13-0). As a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other pharmaceutical agents, a thorough understanding of its structural and electronic properties is paramount.[1] This document synthesizes predictive data based on established spectroscopic principles and data from analogous structures to offer an in-depth interpretation of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. Protocols for data acquisition and interpretation are provided to serve as a practical resource for researchers.

Introduction and Molecular Overview

This compound is a substituted pyridine derivative featuring three key functional groups that dictate its reactivity and spectroscopic signature: a primary amine at the C2 position, a difluoromethoxy group at C3, and a bromine atom at C5. The interplay of the electron-donating amine group and the electron-withdrawing halogen and difluoromethoxy substituents creates a unique electronic environment within the pyridine ring, which is directly reflected in its spectroscopic output.

Molecular Structure and Properties:

| Property | Value | Source |

| Chemical Formula | C₆H₅BrF₂N₂O | [1][2] |

| Molecular Weight | 239.02 g/mol | [1][2] |

| CAS Number | 947249-13-0 | [1][2] |

| Physical Form | Solid | |

| Purity | Typically ≥98% | [1] |

| Storage | 2-8°C, inert atmosphere, protect from light | [3] |

The structure is visualized below, with numbering conventions for the pyridine ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework and the electronic environment of each nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals: two for the aromatic protons on the pyridine ring, one for the difluoromethoxy proton, and a broad signal for the amine protons.

-

Aromatic Protons (H4, H6): The pyridine ring has two remaining protons at positions 4 and 6.

-

The amino group (-NH₂) at C2 is a strong electron-donating group, which increases electron density at the ortho (C3, which is substituted) and para (C4, C6) positions, causing an upfield shift (lower ppm).[4]

-

The bromine at C5 and the -OCHF₂ group at C3 are electron-withdrawing, causing a deshielding (downfield shift) effect.

-

Consequently, H4 and H6 will appear as two distinct doublets due to mutual spin-spin coupling (³JHH). H6 is adjacent to the electron-donating amino group and is expected to be further upfield than H4, which is flanked by two electron-withdrawing groups.

-

-

Difluoromethoxy Proton (-OCHF₂): This proton will appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms (²JHF). The signal is expected significantly downfield due to the influence of the adjacent oxygen and two fluorine atoms. Based on similar compounds, a chemical shift around 6.6 ppm with a large coupling constant of approximately 72-74 Hz is anticipated.[5]

-

Amine Protons (-NH₂): The two protons of the primary amine will typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

Predicted ¹H NMR Data Summary (400 MHz, CDCl₃):

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| H6 | ~7.8 - 8.0 | Doublet (d) | ³J(H6-H4) ≈ 2.0-2.5 Hz | Downfield due to pyridine ring, adjacent to N. |

| H4 | ~7.2 - 7.4 | Doublet (d) | ³J(H4-H6) ≈ 2.0-2.5 Hz | Upfield relative to H6 due to para-amino group influence. |

| -OCHF₂ | ~6.5 - 6.7 | Triplet (t) | ²J(H-F) ≈ 72-74 Hz | Strong deshielding by O and 2F atoms; coupling to 2F.[5] |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | N/A | Labile protons, subject to exchange. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.[6]

-

Difluoromethoxy Fluorines (-OCHF₂): The two fluorine atoms are chemically equivalent and will give rise to a single signal. This signal will be split into a doublet by the single adjacent proton (²JFH). The chemical shift is expected in the range of -80 to -90 ppm, which is typical for difluoromethoxy groups attached to an aromatic system.[5]

Predicted ¹⁹F NMR Data Summary (376 MHz, CDCl₃):

| Fluorine Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| -OCHF₂ | -82 to -85 | Doublet (d) | ²J(F-H) ≈ 72-74 Hz | Typical range for Ar-OCHF₂; coupling to one proton.[5] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule.

-

Pyridine Ring Carbons (C2, C3, C4, C5, C6): The chemical shifts are influenced by the substituents. C2, bonded to the amino group, will be significantly shielded. C3 and C5, bonded to the electronegative -OCHF₂ and Br groups respectively, will be deshielded. C4 and C6 will also show characteristic shifts based on their positions relative to the substituents.

-

Difluoromethoxy Carbon (-OCHF₂): This carbon will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF). This coupling is typically very large. The chemical shift will be significantly downfield.

Predicted ¹³C NMR Data Summary (100 MHz, CDCl₃):

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (¹⁹F Coupled) | Coupling Constant (J) | Rationale |

| C2 | ~150-155 | Singlet | N/A | Attached to -NH₂. |

| C3 | ~145-150 | Triplet (t) | ²J(C-F) ≈ 25-35 Hz | Attached to -OCHF₂. |